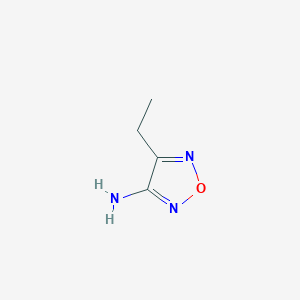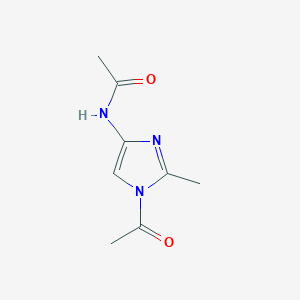
4-Ethyl-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1,2,5-oxadiazol-3-amine is a chemical compound with the CAS Number: 763141-02-2 . It has a molecular weight of 113.12 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for 4-Ethyl-1,2,5-oxadiazol-3-amine is 1S/C4H7N3O/c1-2-3-4(5)7-8-6-3/h2H2,1H3,(H2,5,7) . This indicates that the compound contains 4 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The compound’s structure is further characterized by its InChI key, OTERRMWTPZGJLB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Ethyl-1,2,5-oxadiazol-3-amine is a powder with a melting point of 71-72 degrees .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
4-Ethyl-1,2,5-oxadiazol-3-amine derivatives have attracted attention in drug discovery due to their diverse biological activities. Researchers have synthesized various analogs and evaluated their potential as therapeutic agents. These compounds exhibit promising antimicrobial, anti-inflammatory, and anticancer properties . Further exploration of their structure-activity relationships (SAR) could lead to novel drug candidates.
Antimicrobial Agents
The 1,2,5-oxadiazole scaffold has been investigated for its antimicrobial activity. Researchers have designed derivatives of 4-ethyl-1,2,5-oxadiazol-3-amine and tested them against bacterial and fungal strains. These compounds may serve as leads for developing new antibiotics or antifungal agents .
Anti-inflammatory Compounds
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Some 1,2,5-oxadiazole derivatives, including those based on 4-ethyl-1,2,5-oxadiazol-3-amine, exhibit anti-inflammatory effects. These molecules could be explored further for their potential in managing inflammatory responses .
Anticancer Research
Certain 1,2,5-oxadiazole derivatives have demonstrated remarkable anticancer activity. Researchers have identified potent compounds that selectively inhibit cancer cell growth. 4-Ethyl-1,2,5-oxadiazol-3-amine derivatives may contribute to the development of targeted therapies for specific cancer types .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
It is known that oxadiazole derivatives, which include 4-ethyl-1,2,5-oxadiazol-3-amine, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the targets of 4-Ethyl-1,2,5-oxadiazol-3-amine could be the biological systems involved in these infections.
Mode of Action
It is known that oxadiazoles possess hydrogen bond acceptor properties , which could allow them to interact with their targets via numerous non-covalent interactions. This interaction could result in changes to the target’s function, thereby exerting the compound’s therapeutic effects.
Biochemical Pathways
Given its potential anti-infective properties , it can be inferred that the compound may affect the biochemical pathways related to the life cycle of the infectious agents it targets.
Result of Action
Given its potential anti-infective properties , it can be inferred that the compound may inhibit the growth or activity of the infectious agents it targets, leading to a reduction in infection symptoms.
Propriétés
IUPAC Name |
4-ethyl-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-3-4(5)7-8-6-3/h2H2,1H3,(H2,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERRMWTPZGJLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NON=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,2,5-oxadiazol-3-amine | |
CAS RN |
763141-02-2 |
Source


|
| Record name | 4-ethyl-1,2,5-oxadiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)

![5-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B2415145.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2415146.png)
![2-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2415147.png)



![N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B2415153.png)



